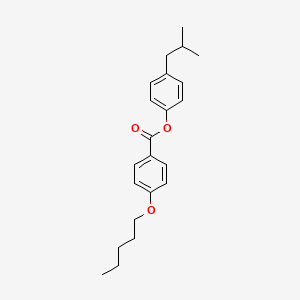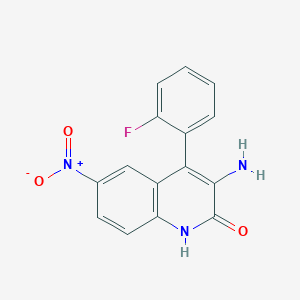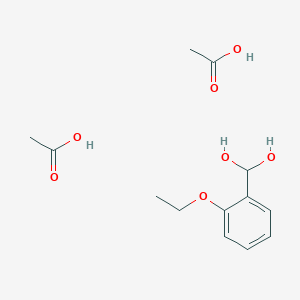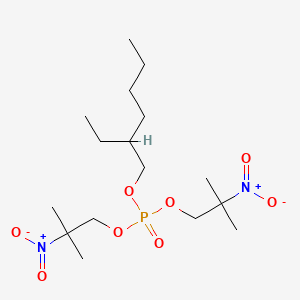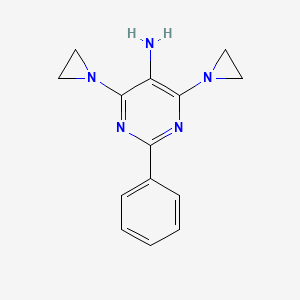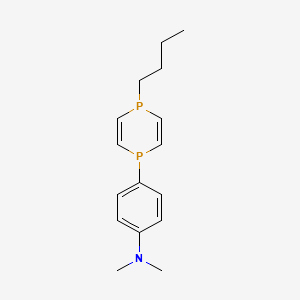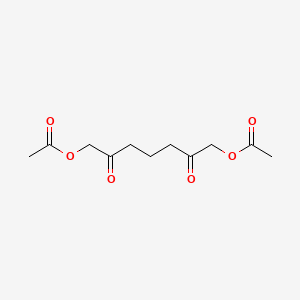
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne is an organic compound characterized by the presence of a butylsulfanyl group attached to a trichlorobut-1-EN-3-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne typically involves the reaction of butylthiol with a trichlorobut-1-EN-3-yne precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichlorobut-1-EN-3-yne moiety to less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions may require the presence of a base and are often conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Less chlorinated derivatives
Substitution: Substituted derivatives with different functional groups
科学的研究の応用
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the butylsulfanyl group and the trichlorobut-1-EN-3-yne moiety allows for unique interactions with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(tert-Butylsulfanyl)benzenecarbaldehyde: Similar in structure due to the presence of the butylsulfanyl group.
Monofluoro-substituted 4-butylsulfanyl-4′-cyanobiphenyls: Similar in terms of the butylsulfanyl group and the presence of halogen atoms.
Uniqueness
4-(Butylsulfanyl)-1,1,2-trichlorobut-1-EN-3-yne is unique due to its specific combination of a butylsulfanyl group and a trichlorobut-1-EN-3-yne backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
62897-13-6 |
|---|---|
分子式 |
C8H9Cl3S |
分子量 |
243.6 g/mol |
IUPAC名 |
4-butylsulfanyl-1,1,2-trichlorobut-1-en-3-yne |
InChI |
InChI=1S/C8H9Cl3S/c1-2-3-5-12-6-4-7(9)8(10)11/h2-3,5H2,1H3 |
InChIキー |
MKOYAOPFELCCII-UHFFFAOYSA-N |
正規SMILES |
CCCCSC#CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



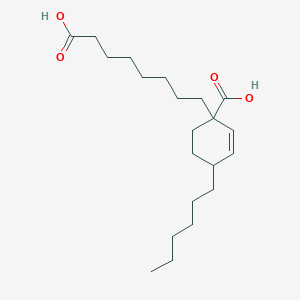
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
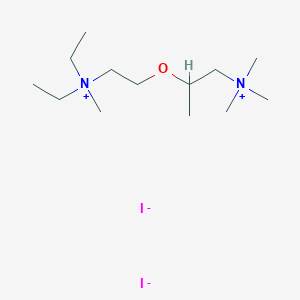
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
